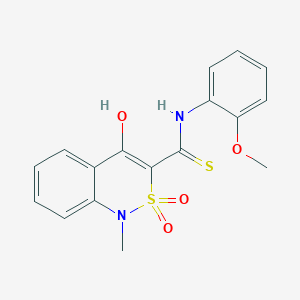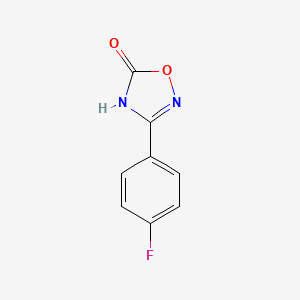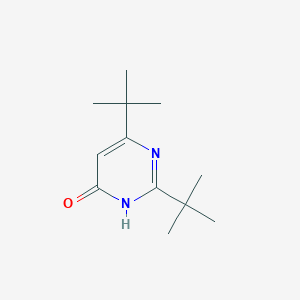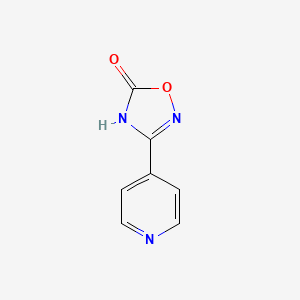
2-(3-metoxifenil)quinazolin-4(3H)-ona
Descripción general
Descripción
“2-(3-methoxyphenyl)quinazolin-4(3H)-one” is a member of the class of quinazolines. It is a quinazoline which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The molecular formula is C15H13N3O and it has an average mass of 251.289 .
Molecular Structure Analysis
The molecular structure of “2-(3-methoxyphenyl)quinazolin-4(3H)-one” includes a quinazoline core which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The InChI string isInChI=1S/C15H13N3O/c1-19-12-6-4-5-11 (9-12)18-15-13-7-2-3-8-14 (13)16-10-17-15/h2-10H,1H3, (H,16,17,18) .
Aplicaciones Científicas De Investigación
Inducir la apoptosis
“2-(3-metoxifenil)quinazolin-4(3H)-ona” has been discovered as a potent inducer of apoptosis . La apoptosis es una forma de muerte celular programada que ocurre en organismos multicelulares. Desempeña un papel crucial en la eliminación de células dañadas, el mantenimiento de la homeostasis y el desarrollo. Este compuesto ha mostrado una alta actividad in vivo, lo que lo convierte en un posible candidato para futuras investigaciones en el tratamiento del cáncer.
Actividad antitumoral
Este compuesto se ha evaluado por su actividad antitumoral contra cuatro células cancerosas humanas (PC-3, MGC-803, A549 y Eca-109) . Entre los compuestos probados, uno mostró la citotoxicidad más potente contra las células PC-3 . También inhibió significativamente la formación de colonias y la migración de las células PC-3 . Además, indujo el arresto del ciclo celular en la fase S y la apoptosis celular, así como la acumulación aumentada de especies reactivas de oxígeno intracelulares . Estos hallazgos sugieren que este compuesto podría ser un valioso compuesto líder para agentes antitumorales dirigidos a células cancerosas de próstata.
Análisis Bioquímico
Biochemical Properties
2-(3-methoxyphenyl)quinazolin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the disruption of cellular processes that are essential for cancer cell proliferation .
Cellular Effects
The effects of 2-(3-methoxyphenyl)quinazolin-4(3H)-one on various types of cells and cellular processes are profound. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(3-methoxyphenyl)quinazolin-4(3H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to inhibit kinases is particularly noteworthy, as it can disrupt key signaling pathways that are essential for cancer cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-methoxyphenyl)quinazolin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis. Additionally, the compound’s stability in various experimental conditions has been evaluated to ensure its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-(3-methoxyphenyl)quinazolin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(3-methoxyphenyl)quinazolin-4(3H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, ultimately influencing the compound’s efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of 2-(3-methoxyphenyl)quinazolin-4(3H)-one within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions can influence the compound’s efficacy and toxicity, making it essential to understand its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of 2-(3-methoxyphenyl)quinazolin-4(3H)-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s ability to interact with its target biomolecules and exert its therapeutic effects .
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSFLFKFAGWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)
![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)
![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)






![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)
![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)


